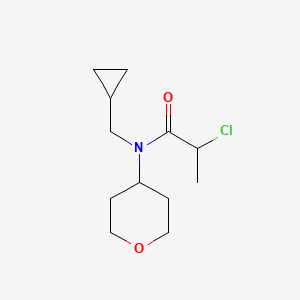
2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
Vue d'ensemble
Description
2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
An efficient synthesis method for N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides via a four-component reaction in an aqueous medium was described, highlighting accessible starting materials and environmentally friendly conditions, which could be relevant for synthesizing compounds with similar pyran-based structures (Dou et al., 2013).
The reaction of sulfene and dichloroketene with N,N-disubstituted α-aminomethyleneketones led to the synthesis of pyrano and pyran derivatives, demonstrating the potential for creating diverse heterocyclic compounds through selective reactions, which might be applicable to the synthesis or modification of the target compound (Menozzi et al., 1984).
The Prins cyclization of oxonium ions method was explored for synthesizing tetrahydro-2H-pyrans and tetrahydrofuran derivatives, showing a versatile approach for generating compounds with complex substitution patterns. This method could offer a pathway for synthesizing or modifying compounds related to the target molecule (Fráter et al., 2004).
Potential Applications in Materials Science and Catalysis
- Complexes of palladium(II) chloride with propanamide derivatives were studied, revealing insights into supramolecular hydrogen-bonded chains and coordination chemistry. Such research indicates the utility of propanamide and related compounds in developing materials and catalysts with specific molecular architectures (Palombo et al., 2019).
Implications for Drug Design and Molecular Synthesis
- Synthesis and crystal structure analysis of complex molecules involving pyran and propanamide units suggest the importance of these compounds in drug design and molecular engineering, providing structural insights that could inform the development of therapeutics or chemical probes with specific binding properties or activities (Huang Ming-zhi et al., 2005).
Propriétés
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)12(15)14(8-10-2-3-10)11-4-6-16-7-5-11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPUHRCAOTBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CC1)C2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477524.png)
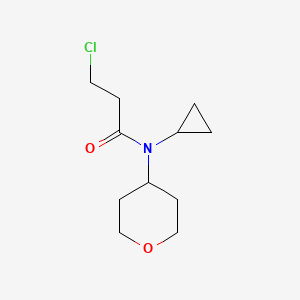
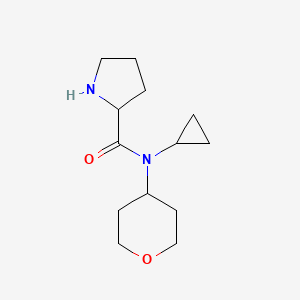
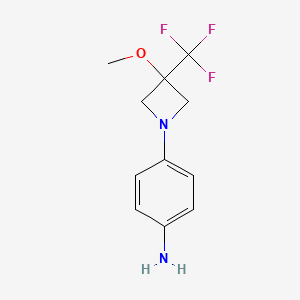
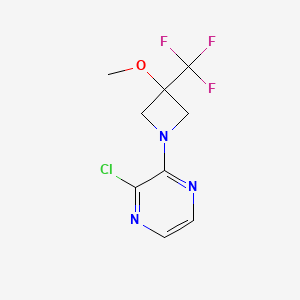
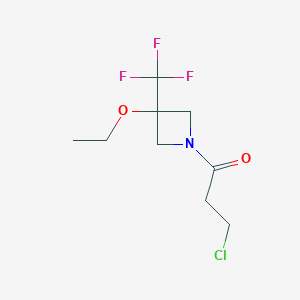
![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine](/img/structure/B1477531.png)
![2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477532.png)
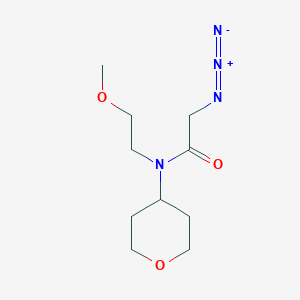
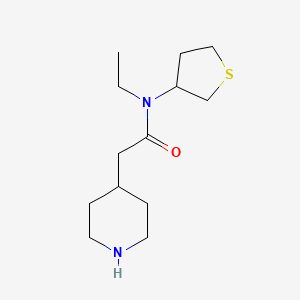
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477539.png)
![2-(Methoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477541.png)

